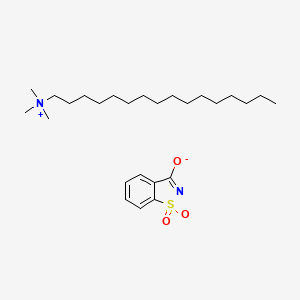![molecular formula C19H13N3O2 B1605139 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 5646-98-0](/img/structure/B1605139.png)
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the linear formula C19H13N3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is represented by the linear formula C19H13N3O2 . Its molecular weight is 315.334 .Scientific Research Applications
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives, including 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have attracted a great deal of attention due to their significant impact in medicinal chemistry . They are considered an enormous family of N-heterocyclic compounds .
- Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
- Results or Outcomes : The discussion in the literature highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
-
Scientific Field : Fluorescence Studies
- Application Summary : Pyrazolo[1,5-a]pyrimidines, including 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have been identified as strategic compounds for optical applications due to several key characteristics .
- Methods of Application : These compounds are synthesized using simpler and greener methodologies compared to those of BODIPYS . Their photophysical properties can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .
- Results or Outcomes : The compounds bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
-
Scientific Field : Chemical Research
- Application Summary : “5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application : This compound is used in various chemical research and development processes .
- Results or Outcomes : The specific results or outcomes would depend on the particular research project .
-
Scientific Field : Organic Synthesis
- Application Summary : “5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application : This compound is used in various chemical research and development processes .
- Results or Outcomes : The specific results or outcomes would depend on the particular research project .
-
Scientific Field : Fluorescent Probes
- Application Summary : Pyrazolo[1,5-a]pyrimidines, including 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have been identified as strategic compounds for optical applications due to several key characteristics .
- Methods of Application : These compounds are synthesized using simpler and greener methodologies compared to those of BODIPYS . Their photophysical properties can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .
- Results or Outcomes : The compounds bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Safety And Hazards
properties
IUPAC Name |
5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(24)16-12-18-20-15(13-7-3-1-4-8-13)11-17(22(18)21-16)14-9-5-2-6-10-14/h1-12H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCIBMPTHZCBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354404 | |
| Record name | 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
5646-98-0 | |
| Record name | 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester](/img/structure/B1605063.png)








